Bioavailability Advantage of LOLA vs. Free Ornithine
LOLA demonstrates significantly higher and more consistent systemic exposure compared to free ornithine. While free ornithine undergoes extensive first-pass metabolism, the LOLA salt exhibits a bioavailability of 82.2% ± 28% following either oral or intravenous administration [1]. This is in contrast to the unconstrained oral bioavailability of free LOLA, which is limited by extensive first-pass metabolism to approximately 28% [2].
| Evidence Dimension | Oral Bioavailability |
|---|---|
| Target Compound Data | 82.2% ± 28% (for LOLA salt) [1] |
| Comparator Or Baseline | ~28% (for free LOLA/ornithine) [2] |
| Quantified Difference | Approximately 3.2-fold increase in systemic exposure for LOLA salt [2] |
| Conditions | Systemic exposure; healthy volunteers and pharmacokinetic studies |
Why This Matters
The higher and more predictable bioavailability of the LOLA salt ensures reliable ammonia-lowering efficacy, a critical factor for both clinical and research procurement where consistent dosing is required.
- [1] Gebhardt R, Beckers G, Gaunitz F, et al. Pharmacokinetic and Pharmacodynamic Properties of L-Ornithine L-Aspartate (LOLA) in Hepatic Encephalopathy. Drugs. 2019;79(Suppl 1):23-29. View Source
- [2] Kuujia. L-Ornithine L-aspartate: A Review of its Mechanisms and Applications in Chemical Biopharmaceuticals. 2025. View Source
